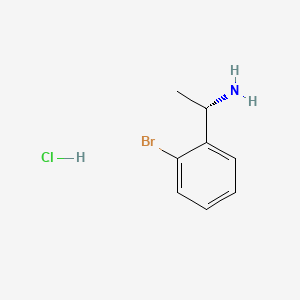

(S)-1-(2-Bromophenyl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-(2-bromophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-6H,10H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTGUFFHOKLEFK-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187931-26-5 | |

| Record name | (S)-1-(2-Bromophenyl)-ethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (S)-1-(2-Bromophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(2-Bromophenyl)ethanamine hydrochloride is a chiral amine salt of significant interest in synthetic and medicinal chemistry. As a key building block, understanding its physical properties is crucial for its application in drug design, process development, and quality control. This technical guide provides a summary of the available physical data and outlines detailed experimental protocols for the determination of its key physical characteristics. Due to the limited availability of specific experimental data for the hydrochloride salt in publicly accessible literature, this guide also provides data for the corresponding free amine and related isomers where available, alongside generalized methodologies for its comprehensive characterization.

Chemical Structure and Identification

-

Chemical Name: this compound

-

Molecular Formula: C₈H₁₁BrClN

-

Molecular Weight: 236.54 g/mol

-

Chemical Structure:

Quantitative Physical Properties

The following table summarizes the available quantitative data for (S)-1-(2-Bromophenyl)ethanamine and its related compounds. It is important to note the scarcity of specific data for the hydrochloride salt.

| Property | This compound | (S)-1-(2-Bromophenyl)ethanamine (Free Amine) | (R)-1-(2-Bromophenyl)ethanamine (Free Amine) | Notes |

| Molecular Weight ( g/mol ) | 236.54 | 200.08 | 200.08[1][2] | Calculated for the hydrochloride salt and reported for the free amine. |

| Melting Point (°C) | Data not available | Data not available | Data not available | Amine hydrochlorides are typically crystalline solids with higher melting points than their corresponding free amines. |

| Boiling Point (°C) | Decomposes | Data not available | 248.5 ± 15.0 at 760 mmHg[2] | Hydrochloride salts generally decompose at high temperatures rather than boil. The boiling point of the free amine provides an indication of its volatility. |

| Solubility | Expected to be soluble in water and polar organic solvents. | Expected to be soluble in organic solvents. | Data not available | The ionic nature of the hydrochloride salt significantly increases water solubility compared to the free amine.[3] |

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of this compound.

Melting Point Determination

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is rapidly increased to about 10-15 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

-

-

Notes: A sharp melting point range (typically < 1 °C) is indicative of a pure compound.

Solubility Assessment

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, methanol, ethanol, dichloromethane, and ethyl acetate.

-

Procedure:

-

A known mass (e.g., 10 mg) of this compound is placed in a vial.

-

The solvent is added in small, measured increments (e.g., 0.1 mL) at a constant temperature (e.g., 25 °C).

-

The mixture is agitated vigorously after each addition.

-

Solubility is determined by visual inspection for the complete dissolution of the solid.

-

-

Data Presentation: Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Spectroscopic Analysis

¹H and ¹³C NMR are essential for structural confirmation and purity assessment.

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed.[4][5]

-

The sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean vial. Chloroform-d (CDCl₃) is generally not suitable for amine hydrochlorides due to their poor solubility.[4]

-

The solution is filtered through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

-

The final sample volume should be approximately 0.6-0.7 mL.[7]

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

¹H and ¹³C NMR spectra are acquired using standard parameters. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[8]

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[8]

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.

Expected Absorptions:

-

N-H stretching: Broad absorption in the region of 2400-3200 cm⁻¹ is characteristic of the ammonium salt (R-NH₃⁺).

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

-

Aliphatic C-H stretching: Below 3000 cm⁻¹.

-

N-H bending: Around 1500-1600 cm⁻¹.

-

C-N stretching: Around 1020-1250 cm⁻¹.

-

C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Workflow for Mass Spectrometry Analysis

Caption: Workflow for mass spectrometry analysis.

Methodology (Electrospray Ionization - ESI):

-

A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

The solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

A positive ion mode ESI-MS analysis is performed.

-

The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.

Expected Ionization: In positive ion mode, the expected molecular ion would correspond to the protonated free amine, [C₈H₁₀BrN + H]⁺, with an m/z value corresponding to the isotopic pattern of bromine.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain regarding the signaling pathways or defined biological activities of this compound. As a chiral amine, it holds potential for interaction with various biological targets, and its pharmacological profile would require dedicated investigation.

Conclusion

This technical guide has summarized the known physical properties of this compound and its related compounds. While specific experimental data for the title compound is limited, the provided experimental protocols offer a comprehensive framework for its full characterization. The detailed methodologies for determining melting point, solubility, and spectroscopic properties will enable researchers to generate the necessary data for their specific applications in drug discovery and development. Further research is warranted to elucidate the biological activity and potential signaling pathways associated with this compound.

References

- 1. (R)-1-(2-Bromophenyl)ethanamine | C8H10BrN | CID 2530260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 113974-24-6 | (R)-1-(2-Bromophenyl)ethanamine - Moldb [moldb.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. youtube.com [youtube.com]

- 8. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to (S)-1-(2-Bromophenyl)ethanamine Hydrochloride: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(2-Bromophenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry and drug development, serving as a key building block for the synthesis of various pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and methods of preparation. Detailed experimental protocols for the synthesis of the racemic mixture and its subsequent chiral resolution are presented, alongside a summary of its physicochemical properties. This document aims to be a valuable resource for researchers and scientists engaged in the synthesis and application of this and related chiral compounds.

Chemical Structure and Stereochemistry

This compound is the hydrochloride salt of the (S)-enantiomer of 1-(2-bromophenyl)ethanamine. The structure consists of a benzene ring substituted with a bromine atom at the ortho position relative to an ethylamine group. The stereogenic center is located at the alpha-carbon of the ethylamine side chain.

The "(S)" designation in its name refers to the spatial arrangement of the substituents around this chiral center, as determined by the Cahn-Ingold-Prelog priority rules. The presence of the bromine atom on the phenyl ring and the specific stereochemistry are crucial for its utility as a chiral building block in asymmetric synthesis.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

| Property | Value (for (R)-1-(2-Bromophenyl)ethanamine) |

| Molecular Formula | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol [1] |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

| Specific Rotation | Not specified |

Disclaimer: The data presented is for the free base of the opposite enantiomer and should be used as an approximation only. The properties of the hydrochloride salt of the (S)-enantiomer will differ.

Synthesis and Experimental Protocols

The preparation of enantiomerically pure this compound typically involves a two-step process: the synthesis of the racemic amine followed by chiral resolution.

Figure 2: General workflow for the preparation of this compound.

Synthesis of Racemic 1-(2-Bromophenyl)ethanamine

A common method for the synthesis of the racemic amine is the reductive amination of 2-bromoacetophenone.

Reaction:

2-Bromoacetophenone + NH₃ + Reducing Agent → Racemic 1-(2-Bromophenyl)ethanamine

Experimental Protocol (General Procedure):

-

Reaction Setup: To a solution of 2-bromoacetophenone in a suitable solvent (e.g., methanol, ethanol), add a source of ammonia (e.g., ammonium acetate, aqueous ammonia).

-

Reduction: Introduce a reducing agent. Common choices include:

-

Catalytic Hydrogenation: Use a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Hydride Reductants: Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can be used. The choice of reductant may require pH control.

-

-

Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

-

Work-up: Once the reaction is complete, quench any remaining reducing agent. Remove the catalyst by filtration if applicable. Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography if necessary.

Chiral Resolution of Racemic 1-(2-Bromophenyl)ethanamine

The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent.

Experimental Protocol (General Procedure using (+)-Tartaric Acid):

-

Salt Formation: Dissolve the racemic 1-(2-bromophenyl)ethanamine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid, in the same solvent, possibly with gentle heating.

-

Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. The diastereomeric salt of one enantiomer should preferentially crystallize out of the solution upon cooling or standing.

-

Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of cold solvent to remove impurities.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M NaOH). Stir until the solid dissolves completely.

-

Extraction and Isolation: Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., Na₂SO₄). Evaporation of the solvent will yield the enantiomerically enriched (S)-1-(2-bromophenyl)ethanamine. The enantiomeric excess (e.e.) should be determined by chiral HPLC or NMR analysis.

Formation of the Hydrochloride Salt

The final step is the conversion of the free amine to its hydrochloride salt for improved stability and handling.

Experimental Protocol:

-

Dissolve the enantiomerically pure (S)-1-(2-bromophenyl)ethanamine in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of the solvent, and dry under vacuum to yield this compound.

Conclusion

This technical guide provides a detailed overview of the chemical structure, stereochemistry, and synthetic methodologies for this compound. While specific quantitative data for this compound is limited in the public domain, the provided protocols for the synthesis of the racemate and its subsequent chiral resolution offer a solid foundation for its preparation in a laboratory setting. The presented information is intended to support researchers and drug development professionals in the efficient synthesis and utilization of this valuable chiral building block.

References

An In-depth Technical Guide to the Synthesis of (S)-1-(2-Bromophenyl)ethanamine Hydrochloride

This technical guide provides a comprehensive overview of a reliable synthesis route for (S)-1-(2-Bromophenyl)ethanamine hydrochloride, a valuable chiral building block in pharmaceutical and chemical research. The described methodology focuses on a classical approach involving the synthesis of the racemic amine followed by chiral resolution, a robust and scalable method for obtaining the desired enantiomerically pure product. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and process visualizations.

Synthesis Overview

The synthesis of this compound is accomplished in a three-stage process. The initial step involves the synthesis of racemic 1-(2-Bromophenyl)ethanamine from 2'-bromoacetophenone via reductive amination. Subsequently, the racemic mixture is subjected to chiral resolution using L-(+)-tartaric acid to selectively crystallize the diastereomeric salt of the (S)-enantiomer. Finally, the resolved (S)-amine is liberated from its salt and converted to the stable hydrochloride salt.

Caption: Overall synthesis workflow for this compound.

Quantitative Data

The following table summarizes the typical yields and enantiomeric excess (e.e.) achievable at each key stage of the synthesis. These values are representative and may vary depending on the specific reaction conditions and scale.

| Step | Product | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) |

| 1. Reductive Amination | Racemic 1-(2-Bromophenyl)ethanamine | 80-90 | Not Applicable (Racemic) |

| 2. Chiral Resolution | (S)-Amine-L-Tartrate Salt | 35-45 (based on racemate) | >98 |

| 3. Liberation and Salt Formation | This compound | >95 | >98 |

Experimental Protocols

Step 1: Synthesis of Racemic 1-(2-Bromophenyl)ethanamine

This procedure details the reductive amination of 2'-bromoacetophenone to yield the racemic amine.

Materials:

-

2'-Bromoacetophenone

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2'-bromoacetophenone (1 equivalent) in methanol, add ammonium acetate (10 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic 1-(2-Bromophenyl)ethanamine. The product can be purified by column chromatography on silica gel if necessary.

Step 2: Chiral Resolution of Racemic 1-(2-Bromophenyl)ethanamine

This protocol describes the separation of the (S)-enantiomer from the racemic mixture using L-(+)-tartaric acid.

Caption: Workflow for the chiral resolution of 1-(2-Bromophenyl)ethanamine.

Materials:

-

Racemic 1-(2-Bromophenyl)ethanamine

-

L-(+)-Tartaric acid

-

Methanol

-

Diethyl ether

Procedure:

-

Dissolve racemic 1-(2-Bromophenyl)ethanamine (1 equivalent) in warm methanol.

-

In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents) in a minimum amount of warm methanol.

-

Add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.

-

Collect the precipitated diastereomeric salt by vacuum filtration and wash the crystals with a small amount of cold methanol.

-

The enantiomeric excess of the amine in the salt can be determined at this stage by liberating a small sample and analyzing it by chiral HPLC.

-

If the desired enantiomeric excess is not achieved, the salt can be recrystallized from fresh methanol.

Step 3: Liberation of (S)-1-(2-Bromophenyl)ethanamine and Formation of the Hydrochloride Salt

This final step outlines the recovery of the free (S)-amine and its conversion to the hydrochloride salt.

Materials:

-

(S)-Amine-L-Tartrate Salt

-

2 M Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid solution in diethyl ether (e.g., 2 M)

-

Diethyl ether

Procedure:

-

Suspend the resolved (S)-Amine-L-Tartrate Salt in a mixture of dichloromethane and 2 M aqueous sodium hydroxide solution.

-

Stir the mixture vigorously until all solids have dissolved and the layers have fully partitioned.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice more with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the dichloromethane under reduced pressure to yield the free (S)-1-(2-Bromophenyl)ethanamine as an oil.

-

Dissolve the free amine in a minimal amount of diethyl ether.

-

While stirring, slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white to off-white solid.

Enantioselective Synthesis of 1-(2-Bromophenyl)ethanamine: An In-depth Technical Guide

Introduction

1-(2-Bromophenyl)ethanamine is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds and other fine chemicals. The stereochemistry of this amine is often critical to the biological activity and efficacy of the final product. Consequently, the development of efficient and highly selective methods for the synthesis of its single enantiomers is of significant interest to researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of the core strategies for the enantioselective synthesis of 1-(2-Bromophenyl)ethanamine, including detailed experimental protocols, quantitative data, and logical workflow diagrams.

Core Synthetic Strategies

The enantioselective synthesis of 1-(2-Bromophenyl)ethanamine can be broadly categorized into three main approaches:

-

Asymmetric Reduction of a Prochiral Ketone: This method involves the stereoselective reduction of the corresponding prochiral ketone, 2-bromoacetophenone, to yield the chiral alcohol, 1-(2-bromophenyl)ethanol. Subsequent conversion of the alcohol to the amine affords the desired product.

-

Kinetic Resolution of a Racemic Amine: In this approach, a racemic mixture of 1-(2-Bromophenyl)ethanamine is prepared, and then one of the enantiomers is selectively reacted or separated, leaving the other enantiomer in high enantiomeric excess.

-

Enzymatic Transamination of a Prochiral Ketone: This biocatalytic method utilizes transaminase enzymes to directly convert 2-bromoacetophenone into the chiral amine with high enantioselectivity.

The following sections will delve into the specifics of each of these strategies, providing experimental details and performance data.

Asymmetric Reduction of 2-Bromoacetophenone

The asymmetric reduction of 2-bromoacetophenone is a powerful strategy to establish the desired stereocenter early in the synthetic route. This can be achieved through both biocatalytic and chemocatalytic methods.

Biocatalytic Reduction using Alcohol Dehydrogenases

Secondary alcohol dehydrogenases (ADHs) are enzymes that can catalyze the enantioselective reduction of ketones to alcohols. Mutants of Thermoanaerobacter pseudethanolicus secondary alcohol dehydrogenase (TeSADH) have shown effectiveness in the reduction of haloacetophenones.[1][2][3][4][5]

Experimental Protocol: Asymmetric Reduction of 2-Bromoacetophenone using TeSADH Mutant

A general procedure for the enzymatic reduction is as follows:

-

Reaction Setup: In a temperature-controlled vessel, a buffer solution (e.g., 50 mM Tris-HCl, pH 7.0) is prepared.

-

Reagent Addition: To the buffer, add 2-bromoacetophenone (substrate), a co-factor such as NADPH, and a co-substrate for co-factor regeneration (e.g., 2-propanol).

-

Enzyme Addition: The reaction is initiated by the addition of the specific TeSADH mutant.

-

Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Monitoring and Work-up: The reaction progress is monitored by a suitable analytical technique (e.g., HPLC or GC). Once the reaction is complete, the product, (S)-1-(2-bromophenyl)ethanol, is extracted with an organic solvent.

-

Purification: The extracted product is purified using column chromatography.

-

Conversion to Amine: The resulting chiral alcohol is then converted to the amine via standard chemical transformations, such as a Mitsunobu reaction or by conversion to a sulfonate ester followed by displacement with an amine source.

Data Presentation

| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| 2-Bromoacetophenone | TeSADH mutant | (S)-1-(2-bromophenyl)ethanol | >99 | >99 |

Logical Workflow: Biocatalytic Reduction

Caption: Workflow for the synthesis of (S)-1-(2-Bromophenyl)ethanamine via biocatalytic reduction.

Chemocatalytic Reduction using Oxazaborolidine Catalysts

Oxazaborolidine catalysts, often referred to as CBS catalysts, are highly effective for the enantioselective reduction of prochiral ketones using a borane source. This method has been successfully applied to the reduction of ω-bromo acetophenones with excellent enantioselectivity.[6][7]

Experimental Protocol: Oxazaborolidine-Catalyzed Asymmetric Reduction

-

Catalyst Preparation: The chiral oxazaborolidine catalyst is either purchased or prepared in situ from a chiral amino alcohol and a borane source.

-

Reaction Setup: A solution of 2-bromoacetophenone in an anhydrous aprotic solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

Reagent Addition: The oxazaborolidine catalyst is added, followed by the slow addition of a borane reagent (e.g., borane-dimethyl sulfide complex).

-

Reaction and Quenching: The reaction is stirred at low temperature until completion, and then quenched by the slow addition of methanol.

-

Work-up and Purification: The product, 1-(2-bromophenyl)ethanol, is isolated by extraction and purified by column chromatography.

-

Conversion to Amine: The chiral alcohol is then converted to the corresponding amine as described previously.

Data Presentation

| Substrate | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| ω-Bromo acetophenone | Oxazaborolidine | Chiral Bromo-alcohol | High | >96 |

Logical Workflow: Chemocatalytic Reduction

Caption: Workflow for the synthesis of chiral 1-(2-Bromophenyl)ethanamine via oxazaborolidine-catalyzed reduction.

Kinetic Resolution of Racemic 1-(2-Bromophenyl)ethanamine

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This can be accomplished through classical chemical methods or by using enzymes.

Classical Resolution with Chiral Acids

This method relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid like tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[8][9][10]

Experimental Protocol: Resolution with (+)-Tartaric Acid

-

Salt Formation: A solution of racemic 1-(2-Bromophenyl)ethanamine in a suitable solvent (e.g., methanol or ethanol) is treated with a solution of an enantiomerically pure chiral acid (e.g., (+)-tartaric acid).

-

Crystallization: The mixture is allowed to cool slowly to promote the crystallization of the less soluble diastereomeric salt.

-

Isolation: The crystalline salt is isolated by filtration.

-

Liberation of the Amine: The resolved amine is liberated from the salt by treatment with a base (e.g., NaOH solution) and extracted with an organic solvent.

-

Isolation of the Other Enantiomer: The mother liquor, now enriched in the other diastereomeric salt, can be treated similarly to isolate the other enantiomer of the amine.

Data Presentation

| Racemic Amine | Resolving Agent | Diastereomeric Salt | Enantiomeric Excess (ee, %) of Resolved Amine |

| 1-(2-Bromophenyl)ethanamine | (+)-Tartaric Acid | (R)-amine-(+)-tartrate or (S)-amine-(+)-tartrate | Typically high after recrystallization |

Logical Workflow: Classical Resolution

Caption: Workflow for the classical resolution of racemic 1-(2-Bromophenyl)ethanamine.

Enzymatic Kinetic Resolution

Enzymes, particularly lipases, can be used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted amine.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Reaction Setup: Racemic 1-(2-Bromophenyl)ethanamine is dissolved in an organic solvent.

-

Reagent Addition: An acylating agent (e.g., ethyl acetate) and a lipase (e.g., Novozym 435) are added.

-

Reaction: The mixture is incubated at a controlled temperature with agitation.

-

Monitoring and Separation: The reaction is monitored until approximately 50% conversion is reached. The acylated product and the unreacted amine are then separated, typically by column chromatography.

-

Hydrolysis: The acylated amine can be hydrolyzed to afford the other enantiomer of the amine.

Data Presentation

| Racemic Amine | Enzyme | Acylating Agent | Product 1 (ee, %) | Product 2 (ee, %) |

| 1-(2-Bromophenyl)ethanamine | Lipase | Ethyl Acetate | Unreacted Amine (>95) | Acylated Amine (>95) |

Enzymatic Transamination of 2-Bromoacetophenone

Transaminases (TAms or ATAs) are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. This method offers a direct and highly enantioselective route to chiral amines.[11][12][13][14]

Experimental Protocol: Transaminase-Mediated Asymmetric Synthesis

-

Reaction Setup: A buffered aqueous solution (e.g., phosphate buffer, pH 7.5) is prepared.

-

Reagent Addition: 2-Bromoacetophenone (substrate), an amino donor (e.g., isopropylamine or L-alanine), and pyridoxal-5'-phosphate (PLP) cofactor are added.

-

Enzyme Addition: The reaction is initiated by the addition of a specific transaminase enzyme (either (R)- or (S)-selective).

-

Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 30-40 °C) with agitation.

-

Work-up and Purification: After the reaction is complete, the pH is adjusted, and the product, 1-(2-Bromophenyl)ethanamine, is extracted with an organic solvent and purified.

Data Presentation

| Substrate | Biocatalyst | Amino Donor | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| 2-Bromoacetophenone | (R)- or (S)-Transaminase | Isopropylamine | (R)- or (S)-1-(2-Bromophenyl)ethanamine | High | >99 |

Logical Workflow: Enzymatic Transamination

Caption: Workflow for the enantioselective synthesis of 1-(2-Bromophenyl)ethanamine via enzymatic transamination.

Conclusion

The enantioselective synthesis of 1-(2-Bromophenyl)ethanamine can be effectively achieved through several distinct methodologies. The choice of the optimal method will depend on various factors, including the desired enantiomer, scale of the synthesis, availability of catalysts or enzymes, and economic considerations. Asymmetric reduction of the corresponding ketone offers a reliable route to the chiral alcohol precursor. Kinetic resolution, both classical and enzymatic, provides a means to separate enantiomers from a racemic mixture. Finally, enzymatic transamination represents a highly efficient and direct approach to the desired chiral amine. The detailed protocols and data presented in this guide are intended to assist researchers and professionals in the selection and implementation of the most suitable synthetic strategy for their specific needs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. DSpace [repository.kaust.edu.sa]

- 3. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. repository.kaust.edu.sa [repository.kaust.edu.sa]

- 6. researchgate.net [researchgate.net]

- 7. insuf.org [insuf.org]

- 8. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and 'What If studies' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (S)-1-(2-Bromophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(2-Bromophenyl)ethanamine and its hydrochloride salt are chiral building blocks of significant interest in pharmaceutical research and development. This technical guide provides a detailed overview of this compound, including its chemical identity, synthesis, chiral resolution, and potential applications. The information is curated to support professionals in medicinal chemistry, process development, and pharmacological research.

Chemical Identity and Properties

While a specific CAS number for (S)-1-(2-Bromophenyl)ethanamine hydrochloride is not consistently reported in major chemical databases, the relevant CAS numbers for the free base and its enantiomer are provided below. It is common practice in chemical synthesis and supply to handle the stable hydrochloride salt, which is typically generated in the final step of the synthesis.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Racemic Free Base | 1-(2-Bromophenyl)ethanamine |

| CAS Number (Racemic) | 113899-55-1 |

| (R)-Enantiomer | (R)-1-(2-Bromophenyl)ethanamine |

| CAS Number ((R)-Enantiomer) | 113974-24-6[1][2][3] |

| Molecular Formula | C₈H₁₁BrClN |

| Molecular Weight | 236.54 g/mol |

Table 2: Physicochemical Properties (Predicted)

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, and ethanol |

| Melting Point | Not available |

| Boiling Point | Not available |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (S)-1-(2-Bromophenyl)ethanamine typically involves two key stages: the synthesis of the racemic amine followed by chiral resolution.

Synthesis of Racemic 1-(2-Bromophenyl)ethanamine

The racemic amine can be synthesized from 2-bromoacetophenone. A common method is reductive amination.

Experimental Protocol: Reductive Amination of 2-Bromoacetophenone

-

Reaction Setup: To a solution of 2-bromoacetophenone in a suitable solvent (e.g., methanol, ethanol), add an ammonium salt (e.g., ammonium acetate) or a source of ammonia.

-

Reduction: Introduce a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), portion-wise at a controlled temperature (e.g., 0-25 °C).

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Synthesis of Racemic 1-(2-Bromophenyl)ethanamine.

Chiral Resolution

The separation of the racemic mixture into its individual enantiomers can be achieved through diastereomeric salt formation using a chiral resolving agent. Tartaric acid is a commonly used and effective resolving agent for chiral amines.[4][5][6]

Experimental Protocol: Chiral Resolution using (+)-Tartaric Acid

-

Salt Formation: Dissolve the racemic 1-(2-Bromophenyl)ethanamine in a suitable solvent (e.g., methanol, ethanol). Add a solution of a half-molar equivalent of (+)-tartaric acid in the same solvent.

-

Crystallization: Allow the solution to stir at room temperature or cool to induce crystallization of the less soluble diastereomeric salt, which will be enriched in one of the enantiomers.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent. The mother liquor will be enriched in the other diastereomer.

-

Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free amine.

-

Extraction and Conversion to Hydrochloride Salt: Extract the enantiomerically enriched amine with an organic solvent. Wash, dry, and concentrate the organic phase. To obtain the hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., diethyl ether, ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent. The hydrochloride salt will precipitate and can be collected by filtration.

-

Enantiomeric Purity Analysis: The enantiomeric excess (ee) of the final product should be determined using chiral HPLC or NMR spectroscopy with a chiral shift reagent.

References

- 1. (R)-1-(2-Bromophenyl)ethanamine | C8H10BrN | CID 2530260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 113974-24-6 | (R)-1-(2-Bromophenyl)ethanamine | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 3. scbt.com [scbt.com]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

Spectroscopic data for (S)-1-(2-Bromophenyl)ethanamine hydrochloride (NMR, IR, MS)

Spectroscopic Data for (S)-1-(2-Bromophenyl)ethanamine Hydrochloride Currently Unavailable in Public Databases

A comprehensive search of public scientific databases and chemical literature has revealed a notable absence of publicly available experimental spectroscopic data (NMR, IR, MS) for this compound. While general principles of spectroscopy for chiral amines and halogenated aromatic compounds are well-established, specific spectral data for this particular molecule could not be located.

This lack of readily available data prevents the creation of a detailed technical guide as requested, which would include quantitative data tables and detailed experimental protocols for this specific compound. The scientific community, including researchers, scientists, and drug development professionals, relies on such data for compound identification, characterization, and quality control.

General Spectroscopic Expectations

Based on the structure of this compound, the following general spectral features would be anticipated:

¹H NMR:

-

Aromatic protons in the region of 7-8 ppm, showing complex splitting patterns due to ortho, meta, and para coupling.

-

A quartet for the methine proton (CH) adjacent to the nitrogen and the aromatic ring.

-

A doublet for the methyl group (CH₃).

-

A broad singlet for the amine protons (NH₃⁺), which may exchange with deuterium in D₂O.

¹³C NMR:

-

Multiple signals in the aromatic region (typically 120-145 ppm), including a signal for the carbon atom bonded to the bromine.

-

A signal for the methine carbon.

-

A signal for the methyl carbon.

IR Spectroscopy:

-

N-H stretching bands for the primary amine hydrochloride, typically appearing as a broad absorption in the 2400-3200 cm⁻¹ region.

-

C-H stretching bands from the aromatic ring and the alkyl chain.

-

C=C stretching bands from the aromatic ring in the 1450-1600 cm⁻¹ region.

-

A C-Br stretching band, which is expected in the fingerprint region.

Mass Spectrometry:

-

A molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is characteristic of the presence of a bromine atom.

-

Fragmentation patterns would likely involve the loss of the methyl group, the amino group, and cleavage of the bond between the ethylamine side chain and the aromatic ring.

Experimental Workflow for Data Acquisition

For researchers seeking to generate this data, a general experimental workflow is proposed.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

While a detailed technical guide with specific spectroscopic data for this compound cannot be provided at this time due to the absence of public data, the general expected spectral characteristics and a proposed experimental workflow can guide researchers in acquiring and interpreting this information. The generation and publication of this data would be a valuable contribution to the chemical and pharmaceutical research communities.

Navigating the Solubility Landscape of (S)-1-(2-Bromophenyl)ethanamine Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (S)-1-(2-Bromophenyl)ethanamine hydrochloride, a chiral amine salt of significant interest in pharmaceutical development. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the fundamental principles governing the solubility of amine hydrochlorides, outlines a standardized experimental protocol for its determination, and presents a framework for data interpretation and visualization.

Understanding the Solubility of Amine Hydrochlorides

This compound is the salt formed from the reaction of the basic amine, (S)-1-(2-Bromophenyl)ethanamine, with hydrochloric acid. This conversion to a salt form is a common strategy in pharmaceutical sciences to enhance the aqueous solubility and stability of drug candidates.[1][2] The solubility of amine hydrochlorides in organic solvents is governed by a complex interplay of factors including the polarity of the solvent, the lattice energy of the salt, and the potential for hydrogen bonding and other intermolecular interactions.

Generally, amine hydrochlorides exhibit higher solubility in polar protic solvents, such as water and lower alcohols, due to the favorable interactions between the charged ammonium group and the solvent molecules.[3] Their solubility in non-polar organic solvents is typically limited.[4] The presence of the hydrochloride salt enhances its usability in various chemical reactions due to improved stability and solubility characteristics.[3]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Methanol | 25 | Data Not Available | Shake-Flask |

| Ethanol | 25 | Data Not Available | Shake-Flask |

| Isopropanol | 25 | Data Not Available | Shake-Flask |

| Acetonitrile | 25 | Data Not Available | Shake-Flask |

| Dichloromethane | 25 | Data Not Available | Shake-Flask |

| Toluene | 25 | Data Not Available | Shake-Flask |

| Ethyl Acetate | 25 | Data Not Available | Shake-Flask |

| Tetrahydrofuran | 25 | Data Not Available | Shake-Flask |

Note: The values in this table are placeholders and should be populated with experimentally determined data.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[5][6] The following protocol outlines the key steps for determining the solubility of this compound.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical technique for quantification.[6]

3.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.[5]

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. If necessary, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the collected aliquot through a syringe filter to remove any undissolved solid particles.

-

Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[6]

-

Calculation: Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination using the shake-flask method.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains to be publicly documented, this guide provides a robust framework for its experimental determination and data management. Understanding the principles of amine salt solubility and employing standardized methodologies are crucial for the successful development of pharmaceutical compounds. The provided protocol and workflow visualization serve as a valuable resource for researchers and scientists in this endeavor.

References

- 1. Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. theses.gla.ac.uk [theses.gla.ac.uk]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. pharmatutor.org [pharmatutor.org]

Stability and storage conditions for chiral amine hydrochlorides

An In-depth Technical Guide to the Stability and Storage of Chiral Amine Hydrochlorides

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental building blocks in modern pharmaceuticals, with over 40% of small-molecule drugs containing a chiral amine fragment.[1][2] These compounds are crucial as active pharmaceutical ingredients (APIs), resolving agents, and chiral auxiliaries in asymmetric synthesis.[2] They are frequently prepared and stored as hydrochloride salts to enhance their stability, solubility, and ease of handling compared to the free base. However, the stability of these salts is not absolute and is influenced by a variety of environmental factors.

The stereochemical integrity of a chiral drug is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[3][4] Consequently, understanding the degradation pathways and ensuring the stability of chiral amine hydrochlorides is a critical aspect of drug development, mandated by regulatory agencies to ensure product quality, safety, and efficacy.[5]

This guide provides a comprehensive technical overview of the key factors affecting the stability of chiral amine hydrochlorides, recommended storage conditions, and the analytical methodologies required for their assessment.

Principal Degradation Pathways

The chemical and physical stability of a chiral amine hydrochloride can be compromised through several mechanisms. The most significant pathways include racemization, hydrolysis, oxidation, and solid-state transformations.

Racemization

Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity and potentially altering the therapeutic effect of a drug. This process is a primary concern for chiral amines.

The mechanism often involves the formation of a planar, achiral intermediate, such as an imine.[6][7] Conditions that facilitate the temporary removal of the proton from the chiral center can lead to racemization.[7]

-

Influencing Factors:

-

Temperature: Elevated temperatures provide the energy to overcome the inversion barrier of the chiral center, accelerating racemization.[7]

-

pH: The presence of strong acids or bases can catalyze the formation of the achiral intermediate.[7]

-

Catalysts: Certain transition metal catalysts, such as those based on iridium, are known to efficiently racemize chiral amines, often by forming a temporary imine through a dehydrogenation-hydrogenation cycle.[6][8][9] While relevant in synthesis, contamination with such catalysts could pose a stability risk.

-

Solvents: Polar, protic solvents may stabilize charged, achiral intermediates, thereby promoting racemization.[7]

-

Hydrolysis

Hydrolysis, a reaction with water, is one of the most common pathways for drug degradation.[10] For amine hydrochlorides, this can manifest in two ways:

-

Salt Dissociation: In the presence of sufficient moisture, the salt can dissociate back into the free amine and hydrochloric acid. This is particularly relevant in solid dosage forms.[11]

-

Degradation of the Molecule: If the parent amine molecule contains other hydrolytically labile functional groups (e.g., esters, amides), the presence of water can lead to their cleavage.[10] Amides are generally more resistant to hydrolysis than esters.[10]

Oxidation

Oxidation involves the removal of electrons from a molecule and can be initiated by light, heat, or trace metals.[10] While less studied than hydrolysis, it is a potential degradation pathway for many organic molecules, including amines. Protection from light and oxygen (e.g., through inert gas blanketing) can mitigate this risk.[10]

Solid-State Instability

The physical form of the chiral amine hydrochloride significantly impacts its stability.

-

Crystalline vs. Amorphous: Amorphous solids are generally less chemically stable and more hygroscopic than their crystalline counterparts.[12] The higher molecular mobility in the amorphous state can lead to increased degradation rates.

-

Salt Disproportionation: This occurs in the solid state when the hydrochloride salt converts to its free base form. This process is often facilitated by moisture, which can act as a transport medium, and can be influenced by the presence of other excipients in a formulation.[11] Understanding the fundamental acid-base properties and solubility is key to preventing this.[11]

Stability Testing Protocols

To establish a shelf-life and appropriate storage conditions, rigorous stability testing is required, following internationally recognized guidelines such as those from the International Council for Harmonisation (ICH).[13]

ICH Stability Study Conditions

Stability studies involve storing the drug substance under controlled conditions for a predetermined period and testing it at specific intervals.[14][15] The main types of studies are long-term (real-time) and accelerated.[16][17]

| Study Type | Storage Condition | Minimum Duration | Purpose |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH | 12 Months | To establish the shelf-life under recommended storage conditions.[13] |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | Performed if significant change occurs during accelerated testing.[13] |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | To predict the effect of short-term excursions and support shelf-life claims.[13][16] |

Analytical Methodologies for Stability Assessment

Stability-indicating analytical methods are essential to accurately quantify the active ingredient and its degradation products, including any changes in enantiomeric purity. Chromatographic techniques are the primary methods used for this purpose.[3][18]

Key Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC using a Chiral Stationary Phase (CSP) is the most common and robust technique for separating and quantifying enantiomers.[4][19] Polysaccharide-based CSPs are widely applicable.[4]

-

Supercritical Fluid Chromatography (SFC): SFC is a powerful "green" alternative to HPLC, often providing faster analysis times and higher resolution.[3] It is particularly well-suited for preparative-scale separations to isolate pure enantiomers for further study.[20]

-

Gas Chromatography (GC): GC with a chiral column can be used for volatile and thermally stable chiral amines. Derivatization may be required to improve volatility.[3]

Example Experimental Protocol: Stability-Indicating Chiral HPLC Method

This protocol outlines a general procedure for developing and validating a chiral HPLC method to assess the stability of a chiral amine hydrochloride.

-

Objective: To separate and quantify the (R)- and (S)-enantiomers of a chiral amine hydrochloride and any potential degradation products.

-

Materials and Equipment:

-

HPLC system with UV or PDA detector.

-

Chiral Stationary Phase (CSP) Column (e.g., Chiralpak® series).

-

HPLC-grade solvents (e.g., n-Hexane, Isopropanol, Ethanol).

-

Mobile phase additives (e.g., Trifluoroacetic Acid for acidic analytes, Diethylamine for basic analytes).

-

Reference standards for both enantiomers and any known impurities.

-

-

Chromatographic Conditions (Example):

-

Column: Chiralpak IE (amylose tris(3,5-dichlorophenylcarbamate)).[3]

-

Mobile Phase: Isocratic mixture of n-Hexane:Isopropanol (90:10 v/v) with 0.1% Diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Prepare a stock solution of the chiral amine hydrochloride reference standard at 1 mg/mL in the mobile phase.

-

Prepare solutions of the stability samples at the same concentration.

-

For forced degradation studies, subject the sample to stress conditions (e.g., acid/base hydrolysis, oxidation, heat, light) to generate degradation products.

-

-

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Inject individual enantiomers, the racemate, and stressed samples to ensure the method can resolve the enantiomers from each other and from all degradation products.[3]

-

Linearity: Analyze a series of at least five concentrations to demonstrate a linear relationship between peak area and concentration.

-

Accuracy & Precision: Analyze samples at different concentration levels in triplicate on different days to determine the closeness of the results to the true value and the degree of scatter between measurements.[3]

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the undesired enantiomer that can be reliably detected and quantified.

-

Robustness: Intentionally vary method parameters (e.g., flow rate, temperature, mobile phase composition) to assess the method's reliability.

-

Recommended Storage and Handling

Based on the degradation pathways, the following general conditions are recommended for the storage and handling of chiral amine hydrochlorides to ensure their long-term stability.

| Parameter | Recommendation | Rationale |

| Temperature | Store at controlled room temperature or as specified (e.g., refrigerated at 2-8°C). Avoid excessive heat. | To minimize the rate of all chemical degradation, especially racemization.[7] |

| Humidity | Store in a dry environment with low relative humidity. | To prevent hydrolysis and salt disproportionation.[11] |

| Container | Use well-closed, non-reactive containers (e.g., amber glass). | To protect from moisture and light.[10] |

| Atmosphere | For highly sensitive compounds, consider storage under an inert atmosphere (e.g., nitrogen, argon). | To prevent oxidation.[10] |

| Light | Protect from direct sunlight and UV light. | To prevent photodegradation.[10] |

Conclusion

The stability of chiral amine hydrochlorides is a multifaceted issue critical to the development of safe and effective pharmaceuticals. The primary degradation pathways of concern are racemization and hydrolysis, with oxidation and solid-state transformations also playing a role. Stability is highly dependent on environmental factors, including temperature, humidity, and light.

A thorough understanding of these factors, coupled with robust stability testing programs guided by ICH principles, is essential. The use of validated, stability-indicating analytical methods, predominantly chiral HPLC and SFC, is required to accurately monitor enantiomeric purity and detect degradation over time. By implementing appropriate storage and handling procedures, researchers and drug development professionals can ensure the quality, integrity, and efficacy of these vital pharmaceutical compounds from the laboratory to the final drug product.

References

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. ole.uff.br [ole.uff.br]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. pure.hud.ac.uk [pure.hud.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 11. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions [mdpi.com]

- 13. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ema.europa.eu [ema.europa.eu]

- 15. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 16. humiditycontrol.com [humiditycontrol.com]

- 17. pharmaceuticalsindex.com [pharmaceuticalsindex.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

(S)-1-(2-Bromophenyl)ethanamine Hydrochloride: A Comprehensive Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(2-Bromophenyl)ethanamine hydrochloride is a valuable chiral building block in medicinal chemistry and drug development. Its stereodefined structure makes it a critical starting material for the asymmetric synthesis of a variety of pharmacologically active molecules. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on its role as a chiral synthon. Detailed experimental protocols, data summaries, and workflow visualizations are included to support researchers in its effective utilization.

Introduction

Chiral amines are fundamental components of a vast number of active pharmaceutical ingredients (APIs). The specific stereochemistry of these amines is often crucial for their pharmacological activity and safety profile, as different enantiomers can exhibit distinct biological effects. This compound serves as a key chiral precursor, providing a synthetically versatile scaffold for the construction of complex molecular architectures with controlled stereochemistry. The presence of the bromine atom at the ortho position of the phenyl ring offers a handle for further functionalization through various cross-coupling reactions, enhancing its utility in combinatorial chemistry and lead optimization.

Physicochemical Properties

| Property | Value (for related compounds) | Reference Compound |

| Molecular Weight | 200.08 g/mol | (R)-1-(2-Bromophenyl)ethanamine[1] |

| Molecular Formula | C₈H₁₀BrN | (R)-1-(2-Bromophenyl)ethanamine[1] |

| Density | 1.390 g/mL at 20 °C | (S)-(-)-1-(4-Bromophenyl)ethylamine |

| Refractive Index | n20/D 1.567 | (S)-(-)-1-(4-Bromophenyl)ethylamine |

| Optical Activity | [α]20/D −20.5±1°, c = 3% in methanol | (S)-(-)-1-(4-Bromophenyl)ethylamine |

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of the racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired (S)-enantiomer. This can be accomplished using chiral auxiliaries or asymmetric catalysis.

3.1.1. Synthesis via Chiral Auxiliary

A common approach involves the use of a chiral auxiliary to direct the stereochemical outcome of a reaction. For instance, a chiral auxiliary can be attached to a precursor molecule, followed by a diastereoselective reaction and subsequent removal of the auxiliary.

Experimental Protocol: Asymmetric Synthesis using a Chiral Auxiliary (General Procedure)

This protocol outlines a general workflow for the synthesis of a chiral amine using a chiral auxiliary. The specific reagents and conditions would need to be optimized for the synthesis of (S)-1-(2-Bromophenyl)ethanamine.

-

Attachment of Chiral Auxiliary: React 2-bromoacetophenone with a suitable chiral auxiliary, such as a pseudoephedrine derivative, to form a chiral enolate precursor.[2]

-

Diastereoselective Reduction: Reduce the resulting chiral imine or ketone intermediate using a reducing agent (e.g., lithium aluminum hydride). The chiral auxiliary will direct the hydride attack to preferentially form one diastereomer.

-

Cleavage of Chiral Auxiliary: Remove the chiral auxiliary under acidic or basic conditions to yield the enantiomerically enriched (S)-1-(2-Bromophenyl)ethanamine.

-

Salt Formation: Treat the free amine with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate this compound.

-

Purification: Recrystallize the hydrochloride salt from an appropriate solvent system to achieve high purity.

References

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Racemic 1-(2-Bromophenyl)ethanamine Using Tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of stereoisomers, as enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. The resolution of racemic 1-(2-Bromophenyl)ethanamine is of significant interest as this compound serves as a key building block in the synthesis of various pharmaceutical agents. This document provides a detailed protocol for the chiral resolution of racemic 1-(2-Bromophenyl)ethanamine via diastereomeric salt formation using tartaric acid as the resolving agent.

The principle of this method is based on the reaction of the racemic amine with an enantiomerically pure chiral acid, in this case, L-(+)-tartaric acid, to form a pair of diastereomeric salts. These diastereomers, possessing different physicochemical properties, can be separated by fractional crystallization. Subsequent liberation of the amine from the separated diastereomeric salt yields the desired enantiomerically enriched 1-(2-Bromophenyl)ethanamine.

Principle of the Method: Diastereomeric Salt Resolution

The chiral resolution of racemic 1-(2-Bromophenyl)ethanamine with L-(+)-tartaric acid involves three primary stages:

-

Diastereomeric Salt Formation: The racemic amine reacts with an enantiomerically pure tartaric acid in a suitable solvent to form a mixture of two diastereomeric salts: (R)-1-(2-Bromophenyl)ethanamine-L-tartrate and (S)-1-(2-Bromophenyl)ethanamine-L-tartrate.

-

Fractional Crystallization: Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent. This disparity allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration.

-

Liberation of the Enantiopure Amine: The isolated diastereomeric salt is treated with a base to neutralize the tartaric acid and liberate the free, enantiomerically enriched amine. The amine is then extracted and purified.

The overall workflow for this process is depicted in the following diagram:

Caption: Experimental workflow for the chiral resolution of racemic 1-(2-Bromophenyl)ethanamine.

Experimental Protocols

The following protocols are based on established methods for the resolution of structurally similar amines and should be optimized for the specific substrate.

Materials and Reagents

-

Racemic 1-(2-Bromophenyl)ethanamine

-

L-(+)-Tartaric acid

-

Methanol (anhydrous)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization

-

In a 250 mL Erlenmeyer flask, dissolve 10.0 g (50 mmol) of racemic 1-(2-Bromophenyl)ethanamine in 100 mL of methanol.

-

In a separate beaker, dissolve 7.5 g (50 mmol) of L-(+)-tartaric acid in 50 mL of methanol. Gentle heating may be required to achieve complete dissolution.

-

Add the tartaric acid solution to the amine solution with stirring. An exothermic reaction may be observed.

-

Heat the combined solution to boiling to ensure complete dissolution of any formed salts.

-

Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For optimal crystal growth, it is recommended to let the solution stand undisturbed for 12-24 hours.

-

Further cool the mixture in an ice bath for 1-2 hours to maximize the yield of the less soluble diastereomeric salt.

-

Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

-

Dry the crystals under vacuum to a constant weight. This is the less soluble diastereomeric salt.

Protocol 2: Liberation of the Enantiomerically Enriched Amine

-

Dissolve the dried diastereomeric salt in a minimum amount of deionized water.

-

Slowly add a 2 M aqueous solution of sodium hydroxide with stirring until the pH of the solution is basic (pH > 10). This will neutralize the tartaric acid and liberate the free amine.

-

Transfer the basic aqueous solution to a separatory funnel.

-

Extract the liberated amine with three portions of dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 1-(2-Bromophenyl)ethanamine as an oil or solid.

Data Presentation

The following tables summarize the expected quantitative data from the chiral resolution experiment. Note: The values presented are representative and should be determined experimentally.

Table 1: Yield of Diastereomeric Salt and Resolved Amine

| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |

| Crystallization | Less Soluble Diastereomeric Salt | To be determined | To be determined | To be determined |

| Liberation | Enriched 1-(2-Bromophenyl)ethanamine | To be determined | To be determined | To be determined |

Table 2: Enantiomeric Excess and Specific Rotation of Resolved 1-(2-Bromophenyl)ethanamine

| Enantiomer | Method of ee Determination | Enantiomeric Excess (ee, %) | Specific Rotation [α]D (degrees) | Conditions (Concentration, Solvent) |

| Resolved Amine | Chiral HPLC | To be determined | To be determined | To be determined |

Characterization of Enantiomeric Purity

The enantiomeric excess of the resolved 1-(2-Bromophenyl)ethanamine should be determined using a suitable analytical technique, most commonly chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC Analysis

A typical chiral HPLC method would involve a chiral stationary phase (e.g., a polysaccharide-based column) and a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The retention times of the two enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Polarimetry

The specific rotation of the resolved amine can be measured using a polarimeter. This value can be compared to the literature value for the pure enantiomer, if available, to provide an indication of the optical purity. The enantiomeric excess can be estimated using the formula:

ee (%) = ([α]observed / [α]max) x 100

where [α]observed is the specific rotation of the resolved sample and [α]max is the specific rotation of the pure enantiomer.

Troubleshooting and Optimization

-

Low Yield of Diastereomeric Salt: The choice of solvent is crucial. If the yield is low, a different solvent or a mixture of solvents should be screened to find a system where the difference in solubility between the two diastereomeric salts is maximized. The cooling rate during crystallization can also affect the yield and purity.

-

Low Enantiomeric Excess: If the enantiomeric excess of the resolved amine is low, the isolated diastereomeric salt may need to be recrystallized one or more times to improve its diastereomeric purity before proceeding with the liberation of the free amine.

-

Oil Formation Instead of Crystals: If the diastereomeric salt oils out instead of crystallizing, try using a different solvent, a more dilute solution, or seeding the solution with a small crystal of the desired salt if available.

Conclusion

The chiral resolution of racemic 1-(2-Bromophenyl)ethanamine using L-(+)-tartaric acid is a robust and scalable method for the preparation of enantiomerically enriched material. Careful optimization of the crystallization conditions is key to achieving high yields and enantiomeric purity. The detailed protocols and guidelines provided in this document serve as a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis.

Application Note and Protocol for the Deprotection of (S)-1-(2-Bromophenyl)ethanamine Hydrochloride to the Free Amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-1-(2-Bromophenyl)ethanamine is a chiral amine that serves as a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals. It is often supplied as a hydrochloride salt to improve its stability and handling. However, for many synthetic transformations, the free amine form is required. This document provides a detailed protocol for the efficient deprotection of (S)-1-(2-Bromophenyl)ethanamine hydrochloride to its free amine form via a standard acid-base extraction procedure.

The protocol involves the neutralization of the hydrochloride salt with a suitable base, followed by the extraction of the liberated free amine into an organic solvent. This method is widely applicable and can be adapted for various scales of synthesis.

Materials and Methods

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Ethyl acetate or Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

pH paper or pH meter

Experimental Protocol:

The deprotection of the amine hydrochloride salt is achieved by basification of an aqueous solution of the salt, followed by extraction of the free amine into an immiscible organic solvent.[1][2]

-

Dissolution: Dissolve a known quantity of this compound in deionized water in an Erlenmeyer flask. The amount of water should be sufficient to fully dissolve the salt.

-